9-Oxo-9H-thioxanthene-2,7-dicarbonitrile
Description
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile is a heterocyclic compound featuring a thioxanthene core (a tricyclic system with a sulfur atom at position 10), substituted with a ketone group at position 9 and two cyano groups at positions 2 and 7. The sulfur atom in the thioxanthene scaffold imparts distinct electronic properties compared to oxygen-containing xanthene analogs, influencing its reactivity and applications in materials science and medicinal chemistry. The electron-withdrawing cyano groups enhance its suitability as a precursor for synthesizing functionalized derivatives, particularly in optoelectronics and bioactive molecule development .
Properties
CAS No. |
112120-84-0 |
|---|---|
Molecular Formula |
C15H6N2OS |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
9-oxothioxanthene-2,7-dicarbonitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9-1-3-13-11(5-9)15(18)12-6-10(8-17)2-4-14(12)19-13/h1-6H |
InChI Key |
OCDVCKZHIUUVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C3=C(S2)C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioxanthone with cyanogen bromide in the presence of a base, leading to the formation of the dicarbonitrile derivative. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dicarbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thioxanthene derivatives.
Scientific Research Applications
9-Oxo-9H-thioxanthene-2,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s oxo and dicarbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and applications:
Key Differences and Implications
Core Structure and Electronic Properties
- Thioxanthene vs. Benzo[d]thiazole : The thioxanthene core’s sulfur atom enhances π-conjugation and polarizability compared to benzo[d]thiazole, making it more suitable for optoelectronic applications. However, benzo[d]thiazole derivatives exhibit superior kinase inhibition due to their planar structure and hydrogen-bonding capabilities .
- Indenopyrazine vs. Thioxanthene: The indenopyrazine system’s nitrogen-rich core offers stronger electron-deficient characteristics, favoring interactions with enzymatic targets like ubiquitin hydrolases. In contrast, thioxanthene’s sulfur atom provides milder electron-withdrawing effects .
Substituent Effects
- Cyano vs. Carboxylic Acid Groups: Dicarbonitrile substituents (e.g., in 9-Oxo-9H-thioxanthene-2,7-dicarbonitrile) facilitate nucleophilic substitutions and cyclization reactions, enabling diverse derivatization. Carboxylic acid derivatives (e.g., 9-Fluorenone-2,7-dicarboxylic acid) are more suited for polymerization or coordination chemistry .
- Amino vs. Oxo Groups: The 6-amino group in benzo[d]thiazole derivatives enhances solubility and bioactivity by enabling hydrogen bonding, whereas the 9-oxo group in thioxanthene derivatives stabilizes the conjugated system via resonance .
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